molecular formula C14H21N B13614490 2-(3,5-Dimethylbenzyl)piperidine

2-(3,5-Dimethylbenzyl)piperidine

Cat. No.: B13614490
M. Wt: 203.32 g/mol
InChI Key: VHWOBOOGMJPLKN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzyl)piperidine is a compound belonging to the piperidine class of chemicals, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . This compound, specifically, features a benzyl group substituted with two methyl groups at the 3 and 5 positions, attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzyl)piperidine typically involves the reaction of 3,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives or cyclization reactions using appropriate precursors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-Dimethylbenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. It can act on neurotransmitter receptors, enzymes, or ion channels, depending on its structure and functional groups. The exact pathways and targets are often studied using computational modeling and experimental assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylbenzyl)piperidine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-7-12(2)9-13(8-11)10-14-5-3-4-6-15-14/h7-9,14-15H,3-6,10H2,1-2H3

InChI Key

VHWOBOOGMJPLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2CCCCN2)C

Origin of Product

United States

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